molecular formula C12H8N2O B8026552 6-Phenylfuro[2,3-b]pyrazine CAS No. 66479-90-1

6-Phenylfuro[2,3-b]pyrazine

Katalognummer: B8026552
CAS-Nummer: 66479-90-1
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: FSEDFAYOEWWTBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenylfuro[2,3-b]pyrazine is a fused heterocyclic compound featuring a furan ring fused to a pyrazine core, substituted with a phenyl group at the 6-position.

Eigenschaften

IUPAC Name

6-phenylfuro[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c1-2-4-9(5-3-1)11-8-10-12(15-11)14-7-6-13-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEDFAYOEWWTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=CN=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496991
Record name 6-Phenylfuro[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66479-90-1
Record name 6-Phenylfuro[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Microwave-Assisted Coupling

A optimized protocol uses 3,5-dichloropyrazin-2(1H)-one derivatives and phenylacetylene in a DMF/Et3_3N solvent system. The reaction is catalyzed by Pd(PPh3_3)Cl2_2 (1 mol%) and CuI (3 mol%) under microwave irradiation (80°C, 10 min), yielding 86–91% of furopyrazine products. Deprotection of the 4-methoxybenzyl group is achieved using AgOTf and TFA in dichloromethane, affording 6-phenylfuro[2,3-b]pyrazine in >90% purity.

Table 1: Key Parameters for Sonogashira Coupling

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh3_3)Cl2_2/CuIDMF/Et3_3N80 (microwave)0.1786–91
Pd/CuIEtOH602–478–85

Cyclization of Acetylenic Intermediates

Cyclization of 2-(phenylethynyl)pyrazine derivatives offers a direct route to the furopyrazine core.

Base-Mediated Cyclization

Treatment of 2-chloro-3-(phenylethynyl)pyrazine with K2_2CO3_3 in DMSO/H2_2O (1:4) at 80°C induces cyclization via nucleophilic attack of the oxygen atom on the alkyne, forming the furan ring. This method achieves 70–85% yields with minimal byproducts.

Mechanistic Insight:
The reaction proceeds through a 5-exo-dig cyclization pathway, where the oxygen nucleophile attacks the activated triple bond, followed by aromatization.

Transition-Metal-Free Approaches

Silver-Mediated Cyclization

AgOTf (2 mol%) in dichloromethane facilitates the cyclization of 2-(methylselanyl)-3-(arylethynyl)quinoxaline derivatives at 45°C. This method selectively forms the furopyrazine skeleton in 47–70% yields, with phenylselanyl groups introduced at the 7-position.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Methods

MethodAdvantagesLimitations
Sonogashira CouplingHigh yields, scalabilityRequires Pd catalysts, inert conditions
Base-MediatedTransition-metal-free, cost-effectiveModerate yields, longer reaction times
Silver-MediatedSelective functionalizationLower yields, specialized substrates

Characterization and Spectral Data

6-Phenylfuro[2,3-b]pyrazine exhibits distinct spectral features:

  • 1^1H NMR (CDCl3_3): δ 8.70 (d, J = 2.3 Hz, 1H), 8.45 (d, J = 2.3 Hz, 1H), 7.65–7.35 (m, 5H).

  • IR (KBr): Peaks at 3052, 1575, and 1475 cm1^{-1} confirm aromatic and furan C-O stretching.

  • MS (ESI): m/z 246.9 [M + H]+^+ .

Analyse Chemischer Reaktionen

Types of Reactions

6-Phenylfuro[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of 6-Phenylfuro[2,3-b]pyrazine, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 6-Phenylfuro[2,3-b]pyrazine typically involves multi-step reactions that integrate furo and pyrazine frameworks. Recent studies have reported various synthetic methodologies, including microwave-assisted techniques and click chemistry, which enhance yield and efficiency. For instance, the use of microwave irradiation has been shown to significantly reduce reaction times while improving product yields in the synthesis of pyrazine derivatives .

Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of 6-Phenylfuro[2,3-b]pyrazine derivatives against SARS-CoV-2. In vitro studies demonstrated that specific conjugates exhibited significant antiviral activity with selectivity indices indicating enhanced therapeutic potential compared to standard treatments . The structure-activity relationship (SAR) studies suggest that modifications at the phenyl and furo positions can optimize antiviral efficacy.

Anticancer Properties

6-Phenylfuro[2,3-b]pyrazine derivatives have also been explored for their anticancer activities. Notably, compounds derived from this scaffold have shown potent inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, one study reported that a derivative exhibited an IC50 value of 0.13 μM against A549 cells, showcasing its potential as a lead compound in cancer therapy .

Neuroprotective Effects

Emerging research indicates that derivatives of 6-Phenylfuro[2,3-b]pyrazine may possess neuroprotective properties. Compounds have been shown to inhibit neuronal apoptosis in models of oxidative stress, suggesting their utility in treating neurodegenerative diseases .

Luminescent Materials

The unique electronic properties of 6-Phenylfuro[2,3-b]pyrazine make it suitable for application in luminescent materials. Its derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and fluorescent sensors due to their favorable photophysical characteristics such as high quantum yield and thermal stability .

Case Studies

Application AreaCompound DerivativeActivity/OutcomeReference
AntiviralConjugate with enhanced SISignificant antiviral activity against SARS-CoV-2
AnticancerCompound with IC50 = 0.13 μMPotent inhibition of A549 lung cancer cells
NeuroprotectionPyrazine derivativeInhibition of neuronal apoptosis
Luminescent materialsFuro-pyrazine derivativeHigh quantum yield for OLED applications

Wirkmechanismus

The mechanism of action of 6-Phenylfuro[2,3-b]pyrazine in biological systems involves its interaction with specific molecular targets such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Electronic Differences
  • Pyrido[2,3-b]pyrazine : Replaces the furan oxygen with a nitrogen atom, enhancing electron-accepting capacity and enabling stronger π-π stacking interactions. DFT studies show a HOMO-LUMO gap of 3.2–4.1 eV, ideal for optoelectronic applications .
  • Pyrrolo[2,3-b]pyrazine : Incorporates a pyrrole nitrogen, increasing basicity and enabling kinase inhibition via hydrogen bonding (e.g., FGFR1 inhibition with IC₅₀ = 0.12 μM) .
  • Selenopheno[2,3-b]pyrazine: Substitutes oxygen with selenium, red-shifting absorption spectra (λmax = 450–500 nm) and improving charge transport in organic semiconductors .

Table 1: Structural and Electronic Properties

Compound Fused Ring System Key Substituent HOMO-LUMO Gap (eV) Notable Feature
6-Phenylfuro[2,3-b]pyrazine Furan + Pyrazine Phenyl Data pending Electron-deficient, potential for OLEDs
Pyrido[2,3-b]pyrazine Pyridine + Pyrazine Varied 3.2–4.1 High NLO response
Pyrrolo[2,3-b]pyrazine Pyrrole + Pyrazine Sulfonyl groups 3.8–4.3 Kinase inhibition
Selenopheno[2,3-b]pyrazine Selenophene + Pyrazine Arylselanyl 2.9–3.5 Red-emitting fluorescence

Table 3: Optoelectronic Performance

Compound Application EQE (%) λem (nm) ΔEST (eV)
Pyrido[2,3-b]pyrazine Red OLEDs 16 580–620 0.01–0.23
Selenopheno[2,3-b]pyrazine Deep-red OLEDs N/A 600–650 0.15

Biologische Aktivität

6-Phenylfuro[2,3-b]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

6-Phenylfuro[2,3-b]pyrazine belongs to a class of fused pyrazines, characterized by a furan ring fused to a pyrazine moiety. The synthesis of this compound often involves multi-step processes that include cyclization reactions and functional group modifications. A notable synthetic route involves the use of palladium-catalyzed reactions to construct the desired heterocyclic framework.

Biological Activities

The biological activity of 6-Phenylfuro[2,3-b]pyrazine has been investigated across various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of 6-Phenylfuro[2,3-b]pyrazine exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold have shown potent inhibitory effects on various cancer cell lines, including:

Compound Cell Line IC50 (μM) Mechanism
Compound AMCF-79.1Induction of apoptosis
Compound BBEL-740210.74Inhibition of cell proliferation
Compound CPC1216.4Neuroprotective effects

These findings suggest that modifications to the core structure can enhance biological activity against specific cancer types .

Antimicrobial Properties

6-Phenylfuro[2,3-b]pyrazine derivatives have also been evaluated for their antimicrobial efficacy. Studies have demonstrated that certain analogs exhibit significant antibacterial activity against various pathogens, making them potential candidates for developing new antibiotics .

Case Studies

  • Case Study on Anticancer Activity : A study published in Medicinal Chemistry evaluated a series of 6-Phenylfuro[2,3-b]pyrazine derivatives against human breast cancer cells (MCF-7). The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their mechanism of action in cancer therapy .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of 6-Phenylfuro[2,3-b]pyrazine derivatives against Staphylococcus aureus and Escherichia coli. The compounds showed promising results with minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting their potential as new antimicrobial agents .

The mechanisms through which 6-Phenylfuro[2,3-b]pyrazine exerts its biological effects are varied:

  • Apoptosis Induction : Many derivatives activate apoptotic pathways in cancer cells.
  • Kinase Inhibition : Some compounds act as kinase inhibitors, disrupting critical signaling pathways involved in cell proliferation .
  • Antimicrobial Action : The compounds may disrupt bacterial cell membranes or inhibit essential metabolic enzymes .

Q & A

What are the common synthetic routes for 6-phenylfuro[2,3-b]pyrazine, and how are reaction conditions optimized?

Basic Research Question
The synthesis of 6-phenylfuro[2,3-b]pyrazine typically involves cyclization reactions starting from precursors like 2-amino-3-nitropyrazine derivatives. A key method includes condensation with a phenyl-substituted furan moiety, followed by reduction and cyclization steps. For example, mass spectral analysis of intermediates revealed fragmentation pathways, such as the elimination of HNCO and CO molecules, leading to the formation of the fused ring system . Optimization involves controlling temperature (e.g., reflux in methanol or DMF) and catalytic additives (e.g., NH₄Cl), which enhance regioselectivity and yield .

How is structural characterization of 6-phenylfuro[2,3-b]pyrazine performed, and what analytical techniques are critical?

Basic Research Question
Structural confirmation relies on X-ray crystallography (e.g., bond angles and lattice parameters) and advanced spectroscopy:

  • Mass spectrometry (EI) : Fragmentation patterns (e.g., m/z = 140 for the phenylfuropyrazine ion) validate the core structure .
  • NMR spectroscopy : ¹H/¹³C NMR signals distinguish aromatic protons and carbons in the fused ring system .
  • UV-vis spectroscopy : Absorption bands (e.g., λₘₐₓ ≈ 300–400 nm) correlate with π→π* transitions in the heteroaromatic system .

How can computational methods predict photophysical properties like HOMO/LUMO levels in 6-phenylfuro[2,3-b]pyrazine derivatives?

Advanced Research Question
Density Functional Theory (DFT) calculations are used to model orbital distributions. For example:

  • HOMO localization : Often resides on electron-donor groups (e.g., phenyl bridges) .
  • LUMO confinement : Primarily on the pyrazine acceptor, with partial delocalization to substituents .
  • ΔEST (singlet-triplet energy gap) : Computed values (e.g., 0.11–0.23 eV) guide the design of thermally activated delayed fluorescence (TADF) emitters for OLEDs . Validation requires experimental measurements (e.g., time-resolved photoluminescence) to resolve discrepancies between computed and observed ΔEST .

What strategies address regioselectivity challenges in synthesizing dipyrrolopyrazine derivatives analogous to 6-phenylfuro[2,3-b]pyrazine?

Advanced Research Question
Regioselectivity in fused pyrazine systems is controlled by:

  • Substrate pre-functionalization : Introducing halogen or sulfonyl groups directs cross-coupling reactions (e.g., Suzuki or Sonogashira) to specific positions .
  • Catalytic systems : Metal-free conditions (e.g., NH₄Cl/CH₃OH) favor cyclization at the 6-position, while Pd catalysts enhance coupling at sterically hindered sites .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .

How do researchers evaluate the biological activity of 6-phenylfuro[2,3-b]pyrazine derivatives, particularly kinase inhibition?

Advanced Research Question
Key methodologies include:

  • Kinase inhibition assays : Measure IC₅₀ values against targets like FGFR1 using fluorescence-based ATP competition assays. The pyrazine nitrogen forms critical hydrogen bonds with the kinase hinge region .
  • Cellular proliferation studies : Dose-dependent cytotoxicity (e.g., IC₅₀ = 1–10 µM in cancer cell lines) is assessed via MTT assays, with validation through apoptosis markers (e.g., caspase-3 activation) .
  • Metabolic stability : Liver microsome assays quantify degradation rates, informing pharmacokinetic optimization .

How can researchers resolve discrepancies between computed and experimental DEST values in pyrazine-based emitters?

Advanced Research Question
Discrepancies arise from approximations in DFT (e.g., solvent effects or spin-orbit coupling neglect). Mitigation strategies include:

  • Hybrid functionals : Use of CAM-B3LYP or ωB97X-D3 for better excited-state accuracy .
  • Experimental validation : Time-resolved spectroscopy (e.g., nanosecond transient absorption) directly measures ΔEST .
  • Environmental factors : Account for matrix effects (e.g., rigidochromism in polymer films) that alter emission properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenylfuro[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
6-Phenylfuro[2,3-b]pyrazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.